molecular formula C24H23ClN2O2 B14724001 4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol CAS No. 5427-55-4

4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol

Cat. No.: B14724001
CAS No.: 5427-55-4
M. Wt: 406.9 g/mol
InChI Key: MIOFGYQKSYDPBN-UHFFFAOYSA-N
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Description

4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields, including medicine and chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol typically involves multiple steps. One common route starts with the preparation of 6,9-dichloro-2-methoxyacridine, which is then reacted with appropriate amines and phenols under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction temperature and time are carefully monitored to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.

    Biology: Employed in DNA labeling and as a marker for cellular studies.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments .

Mechanism of Action

The mechanism of action of 4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol involves its interaction with biological molecules. It can intercalate into DNA, disrupting the transcription and translation processes. This intercalation inhibits the replication of DNA and RNA, leading to cell death. The compound also targets specific enzymes and proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,9-Dichloro-2-methoxyacridine
  • 9-Amino-6-chloro-2-methoxyacridine
  • Quinacrine

Uniqueness

4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

5427-55-4

Molecular Formula

C24H23ClN2O2

Molecular Weight

406.9 g/mol

IUPAC Name

4-[(6-chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C24H23ClN2O2/c1-13(2)18-12-21(14(3)9-23(18)28)27-24-17-7-5-15(25)10-22(17)26-20-8-6-16(29-4)11-19(20)24/h5-13,28H,1-4H3,(H,26,27)

InChI Key

MIOFGYQKSYDPBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC)C(C)C)O

Origin of Product

United States

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